(2S,3R)-2-methyloxolan-3-amine
Description
(2S,3R)-2-Methyloxolan-3-amine is a chiral oxolane derivative characterized by a five-membered tetrahydrofuran (oxolane) ring with a methyl group at the 2-position and an amine group at the 3-position. The stereochemistry (2S,3R) imparts distinct spatial and electronic properties, influencing its reactivity, stability, and interactions with biological targets.
Key structural features:
- Oxolane ring: Enhances conformational rigidity and metabolic stability compared to linear analogs .
- Methyl group (C2): Introduces steric effects that may influence stereoselective binding .
- Amine group (C3): Facilitates hydrogen bonding and electrostatic interactions with biological targets .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(2S,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
OBFFLNVYKSXULV-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCO1)N |
Canonical SMILES |
CC1C(CCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the enantioselective synthesis starting from chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereoisomer. A typical synthetic route may involve the reduction of a corresponding oxolane derivative, followed by amination under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale catalytic processes. Flow microreactor systems have been utilized to enhance the efficiency and sustainability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse chemical entities .
Scientific Research Applications
(2S,3R)-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include enzyme inhibition, receptor activation, and signal transduction. The precise mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name | Substituent Features | Biological Activity | Key Differentiators | References |
|---|---|---|---|---|
| (2S,3R)-2-Methyloxolan-3-amine | Methyl (C2), Amine (C3), (2S,3R) stereochemistry | Inferred: Potential enzyme modulation | Stereochemical specificity | |
| N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine | 3-Fluoro-5-methylphenyl group | Antimicrobial, Anticancer | Fluorine enhances target binding affinity | |
| N-(2-Chlorophenyl)-2-methyloxolan-3-amine | 2-Chlorophenyl group | Moderate antimicrobial activity | Chlorine increases lipophilicity | |
| N-(4-Fluorophenyl)-2-methyloxolan-3-amine | 4-Fluorophenyl group | Antidepressant properties | Para-fluorine optimizes receptor interactions | |
| N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine | 5-Bromo-2-methylphenyl group | Antitumor activity | Bromine enhances halogen bonding | |
| N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine | 3,5-Dichlorophenyl group | Enzyme inhibition | Dual chlorine substituents increase steric hindrance |
Stereochemical Influence
The (2S,3R) configuration of the target compound likely confers unique advantages:
- Enantioselectivity : Mirror stereoisomers (e.g., 2R,3S) may exhibit reduced efficacy due to mismatched spatial interactions with chiral enzyme active sites .
- Conformational Rigidity : The oxolane ring’s puckered conformation stabilizes specific binding modes, as seen in analogs like (2S,3S)-2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine, where stereochemistry dictates neuroprotective activity .
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., N-(4-Fluorophenyl)-2-methyloxolan-3-amine) exhibit higher aqueous solubility compared to chlorinated or brominated analogs due to reduced hydrophobicity .
- Stability : Dichlorinated analogs (e.g., N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine) demonstrate enhanced thermal stability, attributed to increased molecular symmetry and halogen-halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
